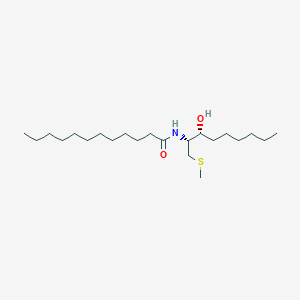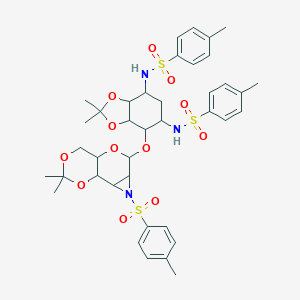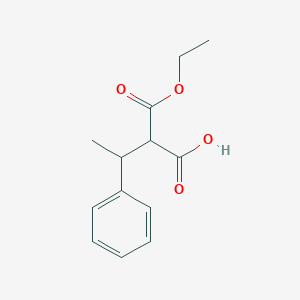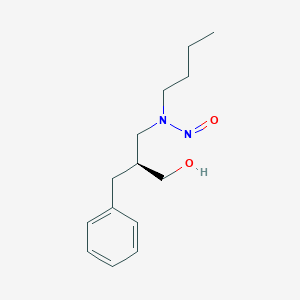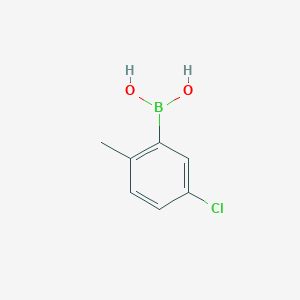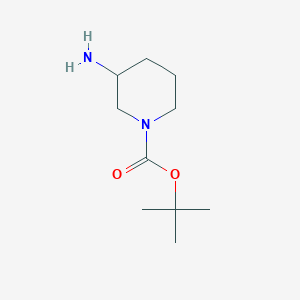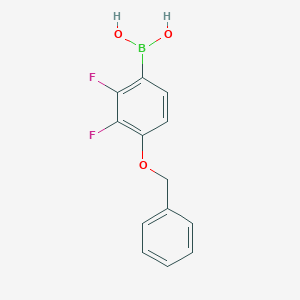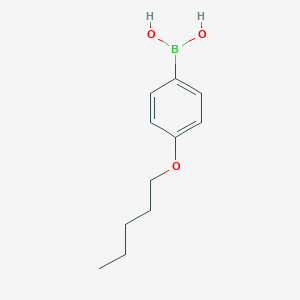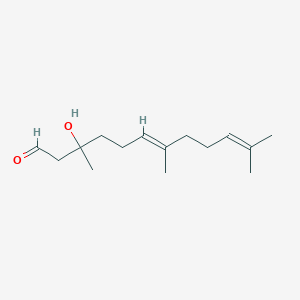
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal, also known as HTD, is a naturally occurring compound found in a variety of plants. It belongs to the family of terpenoid aldehydes and has a characteristic odor that is often described as floral or citrus-like. HTD has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is not fully understood. However, it is believed that it works by interacting with the olfactory receptors in the nose, which are responsible for detecting odors. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a high affinity for certain olfactory receptors, which may explain its strong odor.
Biochemical And Physiological Effects
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has also been found to have antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its availability. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized in large quantities, which makes it easy to obtain for research purposes. However, one of the main limitations of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its volatility. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a low boiling point, which means that it can easily evaporate and escape from the reaction vessel.
Future Directions
There are a number of future directions for research on (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal. One area of research is in the development of new fragrances and flavorings. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a unique odor and flavor profile, which may make it useful in the development of new products. Another area of research is in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. Finally, there is potential for research on the use of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in the treatment of various diseases. Its antioxidant properties may make it useful in the treatment of conditions such as cancer and Alzheimer's disease.
Synthesis Methods
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized using different methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is through the oxidation of geraniol or nerol, which are both terpenoid alcohols. The oxidation process is usually carried out using a variety of oxidizing agents, such as potassium permanganate or chromic acid.
Scientific Research Applications
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of fragrance and flavoring. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a pleasant odor and is used in the production of perfumes and other fragrances. It is also used as a flavoring agent in the food industry.
properties
CAS RN |
152040-72-7 |
|---|---|
Product Name |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,12,17H,5-6,8,10-11H2,1-4H3/b14-9+ |
InChI Key |
WUZXLMBVDIMYPI-NTEUORMPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(CC=O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
synonyms |
3-hydroxy-2,3-dihydrofarnesal 3-hydroxy-3,7,11-trimethyl-6,10-dodecadiene-1-al |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



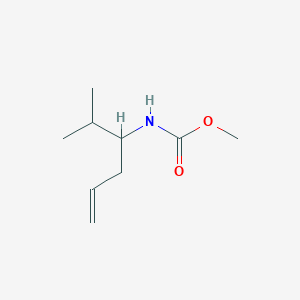
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
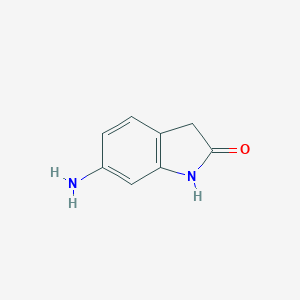
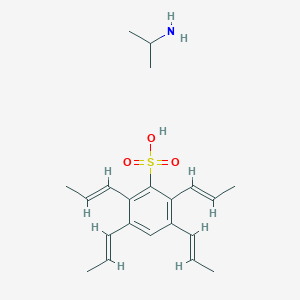
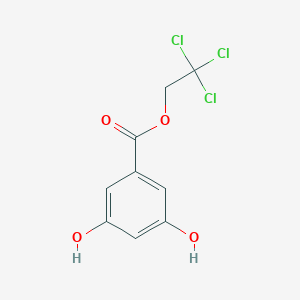
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
